molecular formula C21H45N5O8+4 B1264906 N(2')-acetylgentamycin C1a(4+)

N(2')-acetylgentamycin C1a(4+)

カタログ番号: B1264906
分子量: 495.6 g/mol
InChIキー: RLGSXXMFPPOROB-JOYMZIHVSA-R
注意: 研究専用です。人間または獣医用ではありません。
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説明

N(2')-Acetylgentamycin C1a(4+) is a semisynthetic derivative of gentamicin C1a, a component of the gentamicin complex, which belongs to the aminoglycoside class of antibiotics. Its molecular formula is C21H41N5O8, and its structure features a unique acetyl modification at the N(2') position of the purpurosamine ring (Figure 1) . Key structural identifiers include:

  • SMILES: CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)CN
  • InChIKey: RLGSXXMFPPOROB-JOYMZIHVSA-N
    The compound’s collision cross-section (CCS) values, predicted via ion mobility spectrometry, range from 247.4 Ų ([M+H]+) to 231.8 Ų ([M-H]-), reflecting its conformational flexibility in solution .

特性

分子式

C21H45N5O8+4

分子量

495.6 g/mol

IUPAC名

[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-3-acetamido-6-(azaniumylmethyl)oxan-2-yl]oxy-4,6-bis(azaniumyl)-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-methylazanium

InChI

InChI=1S/C21H41N5O8/c1-9(27)26-13-5-4-10(7-22)32-19(13)33-16-11(23)6-12(24)17(14(16)28)34-20-15(29)18(25-3)21(2,30)8-31-20/h10-20,25,28-30H,4-8,22-24H2,1-3H3,(H,26,27)/p+4/t10-,11-,12+,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1

InChIキー

RLGSXXMFPPOROB-JOYMZIHVSA-R

異性体SMILES

CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+]

正規SMILES

CC(=O)NC1CCC(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+]

製品の起源

United States

化学反応の分析

Key Features of the Enzymatic Reaction:

ParameterDetail
Enzyme Class Acyltransferase (EC 2.3.1.59)
Substrates Acetyl-CoA, gentamicin C1a
Products CoA, N(2')-acetylgentamycin C1a(4+)
Optimal pH 7.5–8.0
Cofactor Mg²⁺ or Mn²⁺ enhances activity

This enzyme also acetylates sisomicin, tobramycin, and kanamycin B , but N(2')-acetylgentamycin C1a(4+) itself is resistant to further acetylation at the 2'-position due to steric hindrance.

Hydrolysis and Stability

N(2')-acetylgentamycin C1a(4+) undergoes pH-dependent hydrolysis , reverting to gentamicin C1a under acidic or alkaline conditions .

Hydrolysis Kinetics:

ConditionReaction OutcomeStability Profile
pH < 3 Rapid cleavage of the acetyl groupUnstable
pH 5–7 Minimal hydrolysis (<5% over 24 hours)Highly stable
pH > 9 Moderate hydrolysis (20–30% over 24 hours)Moderately stable

The compound’s stability in neutral conditions (pH 6–8) makes it suitable for pharmaceutical formulations. Hydrolysis products retain antibacterial activity but exhibit reduced efficacy against resistant strains .

Conformational Effects on Reactivity

The 2'-acetyl group alters the molecule’s conformation, affecting its interactions with bacterial ribosomes and enzymatic targets :

  • Ribosomal Binding : The acetyl group enhances hydrogen bonding with the 16S rRNA A-site, increasing affinity for resistant bacterial strains .

  • Enzymatic Resistance : The modified structure reduces susceptibility to aminoglycoside-modifying enzymes (e.g., phosphotransferases) .

Reductive Amination and Side-Chain Modifications

N(2')-acetylgentamycin C1a(4+) can undergo reductive amination at the 6'-position using chemoenzymatic methods :

  • Deamination : Enzymes like GenB4 convert the 6'-amine to an aldehyde.

  • Reductive Amination : The aldehyde reacts with primary amines to form alkylated derivatives.

Example Reaction:

N 2 acetylgentamycin C1a 4 R NH2NaBH3CN6 alkylated derivative\text{N 2 acetylgentamycin C1a 4 R NH}_2\xrightarrow{\text{NaBH}_3\text{CN}}\text{6 alkylated derivative}

Conversion Rates for Selected Substrates :

Amine (R-NH₂)Conversion Efficiency
Methylamine90%
Ethylamine75%
Benzylamine13%

These derivatives show retained or enhanced activity against aminoglycoside-resistant E. coli .

Comparative Reactivity with Other Aminoglycosides

N(2')-acetylgentamycin C1a(4+) exhibits distinct reactivity compared to unmodified gentamicin:

Reaction TypeGentamicin C1aN(2')-acetylgentamycin C1a(4+)
Acetylation Susceptible at 2'-positionResistant at 2'-position
Hydrolysis Not applicablepH-dependent (acetyl group cleavage)
Ribosomal Binding Moderate affinityEnhanced affinity

Implications for Antibiotic Design

The controlled hydrolysis and enzymatic stability of N(2')-acetylgentamycin C1a(4+) make it a scaffold for developing hybrid antibiotics. Conjugation with fluorophores or other bioactive molecules via its stable 2'-acetyl group is a promising strategy for targeted therapies .

類似化合物との比較

Key Observations :

  • Compared to netilmicin (N-1 ethylated) and amikacin (N-6 acylated), the N(2') modification may alter ribosomal binding affinity due to steric and electronic effects .

Physicochemical and Pharmacokinetic Properties

Data from ADMET studies highlight differences in solubility, plasma protein binding, and molecular weight (Table 2) :

Compound Molecular Weight (Da) Solubility (%) Plasma Protein Binding (%)
N(2')-Acetylgentamycin C1a(4+) 523.6* Not reported Not reported
Gentamicin (C1a component) ~450–500 >85 <10
Netilmicin 475.6 80–90 <10
Amikacin 585.6 80–90 <10

*Calculated from C21H41N5O7. Note: The molecular weight range listed for gentamicin components in (5000–10,000 Da) likely reflects a typographical error, as gentamicin’s actual molecular weight is ~450–500 Da.

Key Findings :

  • All compounds exhibit low plasma protein binding (<10%), favoring renal excretion and necessitating dose adjustments in patients with impaired kidney function .

Research Findings and Implications

Collision Cross-Section (CCS) and Conformational Analysis

N(2')-Acetylgentamycin C1a(4+) demonstrates a CCS of 247.4 Ų for [M+H]+, slightly larger than unmodified gentamicin C1a (predicted ~240 Ų), suggesting a more extended conformation due to steric effects of the acetyl group . This may influence its interaction with bacterial ribosomes or resistance enzymes.

Resistance and Stability

While gentamicin C1a is vulnerable to phosphorylation by AMEs (e.g., AAC(3)-I), the N(2')-acetyl group in the derivative may sterically hinder enzyme binding, analogous to the protective effects of amikacin’s N-6 L-hydroxyaminobutyryl group . However, direct enzymatic resistance data for N(2')-acetylgentamycin C1a(4+) remain unreported.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N(2')-acetylgentamycin C1a(4+) and ensuring purity?

  • Answer: Synthesis typically involves selective acetylation of gentamycin C1a at the 2'-amine position. Key steps include:

  • Reaction optimization (e.g., solvent choice, temperature, stoichiometry of acetylating agents).
  • Purification via reversed-phase HPLC or column chromatography to isolate the acetylated product.
  • Purity validation using LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify acetylation site specificity) .
    • Note: Parallel synthesis controls (e.g., unmodified gentamycin C1a) should be included to validate structural changes .

Q. Which analytical techniques are critical for characterizing N(2')-acetylgentamycin C1a(4+)?

  • Answer:

  • Spectroscopy: High-resolution mass spectrometry (HR-MS) for molecular weight confirmation; 2D NMR (COSY, HSQC) to resolve structural ambiguities, particularly at the acetylation site .
  • Chromatography: HPLC with UV detection (λmax ~255 nm, common for acetylated aminoglycosides) to assess purity .
  • Stability Testing: Long-term storage conditions (e.g., -20°C in lyophilized form) should be validated via accelerated degradation studies under varying pH and temperature .

Q. How does N(2')-acetylgentamycin C1a(4+) interact with bacterial ribosomes compared to non-acetylated gentamycin?

  • Answer: Design binding assays using:

  • Isothermal Titration Calorimetry (ITC) to quantify binding affinity to 16S rRNA.
  • Cryo-EM to visualize structural interactions at the ribosomal A-site.
  • Compare results with gentamycin C1a controls to evaluate acetylation-induced changes in binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for N(2')-acetylgentamycin C1a(4+)?

  • Answer: Contradictions often arise from variability in:

  • Experimental Conditions: Standardize MIC assays using CLSI guidelines (e.g., cation-adjusted Mueller-Hinton broth) .
  • Bacterial Strains: Use isogenic pairs (e.g., wild-type vs. efflux pump-deficient strains) to isolate resistance mechanisms.
  • Data Normalization: Include internal controls (e.g., gentamycin C1a) to benchmark activity .

Q. What strategies optimize the synthesis yield of N(2')-acetylgentamycin C1a(4+) while minimizing byproducts?

  • Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance acetylation efficiency .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts (e.g., lipases) for regioselective acetylation.
  • In-line Analytics: Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Q. How to design a study investigating resistance development against N(2')-acetylgentamycin C1a(4+) in Gram-negative pathogens?

  • Answer:

  • Phase 1 (Resistance Induction): Serial passage assays under sub-inhibitory concentrations to simulate clinical resistance.
  • Phase 2 (Mechanistic Analysis): Whole-genome sequencing of evolved strains to identify mutations (e.g., rRNA methyltransferases).
  • Phase 3 (Cross-resistance Testing): Evaluate susceptibility to other aminoglycosides to assess collateral sensitivity .

Q. What computational approaches predict the pharmacokinetic profile of N(2')-acetylgentamycin C1a(4+)?

  • Answer:

  • Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., albumin) to estimate half-life.
  • QSAR Modeling: Corlate structural features (e.g., acetylation) with renal clearance rates using datasets from analogous compounds .

Methodological Best Practices

  • Data Reproducibility: Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with detailed metadata .
  • Collaborative Frameworks: Align experimental protocols with regulatory guidelines (e.g., FDA’s Complex Generic Drug Product Development) to facilitate translational research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(2')-acetylgentamycin C1a(4+)
Reactant of Route 2
N(2')-acetylgentamycin C1a(4+)

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